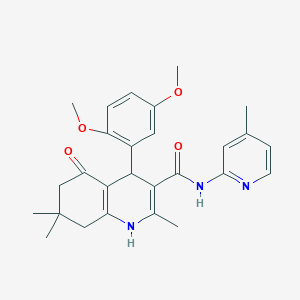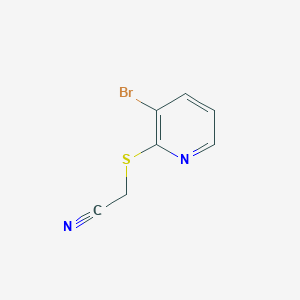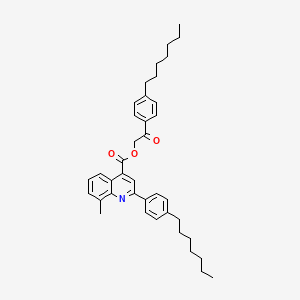
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethan-1,2-dion ist eine komplexe organische Verbindung, die einen Indol-Kern aufweist, der an der 5-Position mit einer tert-Butylgruppe substituiert ist und einen Pyrrolidinring trägt, der an eine Ethan-1,2-dion-Einheit gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethan-1,2-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist es, mit dem Indol-Derivat zu beginnen, das dann einer Friedel-Crafts-Acylierung unterzogen wird, um die Ethan-1,2-dion-Einheit einzuführen. Die tert-Butylgruppe kann durch Alkylierungsreaktionen eingeführt werden, und der Pyrrolidinring wird durch nucleophile Substitutionsreaktionen eingebaut.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheiten zu erreichen. Dazu gehört die Kontrolle der Temperatur, der Lösungsmittelwahl und der Reaktionszeit. Katalysatoren und Reagenzien werden ausgewählt, um die gewünschten Umwandlungen zu erleichtern und gleichzeitig Nebenreaktionen zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethan-1,2-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können die Indol- oder Pyrrolidinringe modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet, häufig in Gegenwart einer Base oder eines Säure-Katalysators.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethan-1,2-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung von biologischen Interaktionen und potenziellen therapeutischen Wirkungen.
Medizin: Die Forschung an ihren pharmakologischen Eigenschaften könnte zur Entwicklung neuer Medikamente führen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethan-1,2-dion beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Indol-Kern kann an π-π-Stacking-Interaktionen teilnehmen, während der Pyrrolidinring an Wasserstoffbrückenbindungen oder hydrophoben Interaktionen beteiligt sein kann. Diese Interaktionen können die Aktivität von biologischen Wegen modulieren und zu verschiedenen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The indole core can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(5-tert-Butyl-1H-indol-3-yl)ethan-1-amin: Diese Verbindung weist einen ähnlichen Indol-Kern auf, jedoch mit einem Ethanamin-Substituenten anstelle der Ethan-1,2-dion-Einheit.
1-(5-tert-Butyl-1H-indol-3-yl)ethanol: Diese Verbindung trägt eine Ethanolgruppe am Indol-Kern, die sich von der Pyrrolidin- und Ethan-1,2-dion-Struktur unterscheidet.
Einzigartigkeit
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethan-1,2-dion ist einzigartig durch seine Kombination aus einem Indol-Kern, einer tert-Butylgruppe, einem Pyrrolidinring und einer Ethan-1,2-dion-Einheit. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C18H22N2O2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-(5-tert-butyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)12-6-7-15-13(10-12)14(11-19-15)16(21)17(22)20-8-4-5-9-20/h6-7,10-11,19H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
JPOSOIITKVTEPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)
![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)



![3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041996.png)
![Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B12042001.png)
![N-[(E)-benzylideneamino]cyclohexanecarboxamide](/img/structure/B12042004.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12042014.png)

![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)

